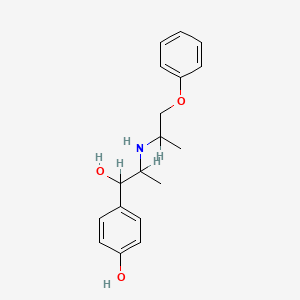

イソキシュプリン

概要

説明

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol is an alkylbenzene.

A beta-adrenergic agonist that causes direct relaxation of uterine and vascular smooth muscle. Its vasodilating actions are greater on the arteries supplying skeletal muscle than on those supplying skin. It is used in the treatment of peripheral vascular disease and in premature labor.

科学的研究の応用

末梢血管疾患の治療

イソキシュプリンは、子宮および血管平滑筋の直接的な弛緩を引き起こすβ-アドレナリン作動薬です {svg_1}. 末梢血管疾患の治療に使用されます {svg_2}. その血管拡張作用は、皮膚に供給する動脈よりも、骨格筋に供給する動脈でより顕著です {svg_3}.

早産治療

イソキシュプリンは、早産の治療にも使用されます {svg_4}. 子宮筋を弛緩させることにより、早産を遅らせる効果があります {svg_5}.

糖尿病関連脳卒中の治療

糖尿病関連脳卒中の治療のために、イソキシュプリン含有ナノ粒子が開発されました {svg_6}. イソキシュプリンは、虚血領域への血流を改善し、梗塞コアの増大を阻止する効果的なβ-アドレナリン作動薬です {svg_7}. しかし、低バイオアベイラビリティ、短い生物学的半減期、および初回通過肝代謝のために、経口イソキシュプリンの治療効果は低下します {svg_8}. そのため、研究者たちは、糖尿病患者の虚血性脳卒中の治療のための鼻腔滴下剤として、エタノールとプロピレングリコール(ILEP)を配合したイソキシュプリン含有リポソームの開発に注力してきました {svg_9}.

イソキシュプリンによる血管拡張

イソキシュプリンは血管拡張を引き起こすことが確認されています {svg_10}. これは、NO/cGMPおよびH2S/KATPシグナル伝達経路の活性化、およびα1-アドレノセプターとL型電位依存性Ca2+チャネルの遮断を伴います {svg_11}. イソキシュプリンのこの血管拡張効果は、さまざまな心血管疾患の治療におけるその潜在的な可能性を強調しています {svg_12}.

作用機序

Target of Action

Isoxsuprine primarily targets vascular and uterine smooth muscles . It acts as a β2-adrenoreceptor agonist , causing direct relaxation of these muscles .

Mode of Action

Isoxsuprine’s mode of action involves direct interaction with its targets . Rather than increasing muscle blood flow by beta-receptor stimulation, isoxsuprine probably has a direct action on vascular smooth muscle . The generally accepted mechanism of action of isoxsuprine on the uterus is beta-adrenergic stimulation .

Biochemical Pathways

Isoxsuprine’s vasodilatory effect involves the activation of the NO/cGMP and H2S/KATP pathways and blockade of α1-adrenoceptors and calcium channels . These pathways play a crucial role in the regulation of vascular tone and blood flow.

Pharmacokinetics

Isoxsuprine is almost completely absorbed from the gastrointestinal tract after oral administration . Peak plasma concentrations occur within 1 hour and persist for about 3 hours . Isoxsuprine’s mean plasma half-life is about 1.25 hours . It is excreted via urine as conjugates .

Result of Action

Isoxsuprine’s action results in the relaxation of veins and arteries , making them wider and allowing blood to pass through them more easily . This vasodilation improves blood flow, particularly in the arteries supplying skeletal muscle .

Safety and Hazards

Isoxsuprine should be handled with caution. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Isoxsuprine plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are proteins located on the surface of cells, and their activation by isoxsuprine leads to the relaxation of smooth muscles. Isoxsuprine’s vasodilatory actions are more pronounced on the arteries supplying skeletal muscles than those supplying the skin . The compound also interacts with enzymes involved in the metabolic pathways, although specific enzymes and their interactions require further elucidation.

Cellular Effects

Isoxsuprine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating beta-adrenergic receptors, isoxsuprine induces a cascade of intracellular events that result in the relaxation of smooth muscles. This effect is particularly beneficial in conditions like Raynaud’s phenomenon and Buerger’s disease, where improved blood flow is crucial

Molecular Mechanism

At the molecular level, isoxsuprine exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins, ultimately causing smooth muscle relaxation . Isoxsuprine’s ability to modulate these molecular pathways underscores its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoxsuprine have been observed to change over time. Isoxsuprine is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration . The compound has a plasma half-life of approximately 1.5 hours and is primarily excreted in the urine as conjugates

Dosage Effects in Animal Models

The effects of isoxsuprine vary with different dosages in animal models. In horses, for example, isoxsuprine is used as a peripheral vasodilator at dosages ranging from 0.45 to 2.4 mg/kg body weight per day . Higher dosages can lead to adverse effects such as hypotension, tachycardia, and gastrointestinal irritation . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Isoxsuprine is involved in several metabolic pathways, primarily through its interaction with beta-adrenergic receptors. The compound is metabolized in the liver, where it undergoes conjugation to form glucuronides and sulfates . These metabolites are then excreted in the urine. Isoxsuprine’s effects on metabolic flux and metabolite levels are areas of active research, with potential implications for its use in various medical conditions.

Transport and Distribution

Isoxsuprine is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors. The compound’s vasodilatory effects are more pronounced in skeletal muscles than in the skin . Isoxsuprine is well absorbed from the gastrointestinal tract and reaches peak plasma concentrations within an hour of oral administration . Its distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes.

Subcellular Localization

The subcellular localization of isoxsuprine is primarily associated with its interaction with beta-adrenergic receptors on the cell surface. These receptors are located on the plasma membrane, where they mediate the compound’s vasodilatory effects

特性

IUPAC Name |

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023178 | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-28-8 | |

| Record name | Isoxsuprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxsuprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

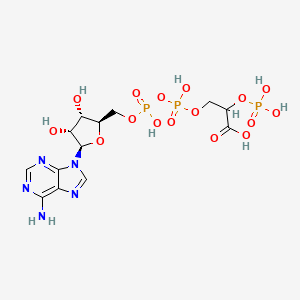

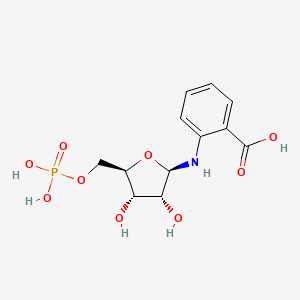

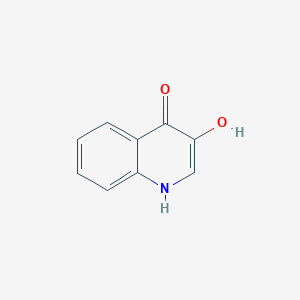

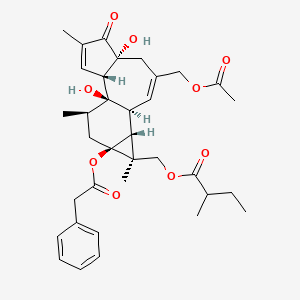

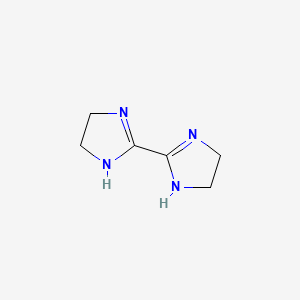

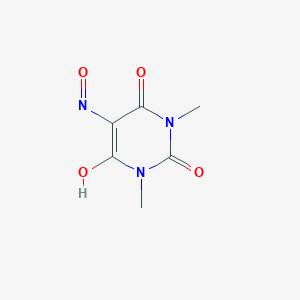

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)